molecular formula C15H11FO2 B8369321 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B8369321
M. Wt: 242.24 g/mol
InChI Key: KZYLEFYMGWMDQM-UHFFFAOYSA-N
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Patent
US06310222B1

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (5.96 g) was dissolved in toluene (30 ml) and triethylamine (2.75 g) was flown in. Thereto was added hydroxylamine hydrochloride (1.88 g) and the mixture was reacted at 80-90° C. for 1 hr. Hot water (30 ml) was added to the reaction mixture and the mixture was partitioned while hot at 90° C. The organic layer was cooled to 0-5° C. and the resulting crystals were collected by filtration to give the title compound (5.02 g, yield:79.2%).
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
79.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH:17]=O)=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.Cl.[NH2:27][OH:28].O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([CH:17]=[N:27][OH:28])=[CH:14][CH:15]=3)[CH2:10][O:9]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.88 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 80-90° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned while hot at 90° C
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 5.02 g
YIELD: PERCENTYIELD 79.2%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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